2-Morpholin-4-ylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKUVSYIGOBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390002 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-81-8 | |
| Record name | 2-morpholin-4-ylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89895-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Morpholin-4-ylpropanoic Acid: An In-Depth Technical Guide for Research and Development
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-morpholin-4-ylpropanoic acid, a valuable building block in pharmaceutical research and drug development. The document details a robust and reliable synthetic methodology, grounded in fundamental principles of organic chemistry. It offers in-depth explanations of the reaction mechanism, step-by-step experimental protocols, and thorough characterization techniques to ensure the identity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this important morpholine-containing carboxylic acid.
Introduction: The Significance of 2-Morpholin-4-ylpropanoic Acid
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The morpholine ring is often incorporated to enhance aqueous solubility, improve pharmacokinetic properties, and introduce favorable metabolic profiles. 2-Morpholin-4-ylpropanoic acid, with its carboxylic acid functionality, serves as a versatile intermediate for the synthesis of more complex molecules through amide bond formation, esterification, and other derivatizations. Its application spans various therapeutic areas, making a reliable synthetic route to this compound highly valuable for research and development endeavors.
This guide will focus on the most direct and efficient synthetic approach: the nucleophilic substitution of a 2-halopropanoic acid with morpholine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and outline the necessary analytical methods for product verification.
Synthetic Strategy and Mechanism
The principal synthetic route to 2-morpholin-4-ylpropanoic acid involves the N-alkylation of morpholine with a suitable 2-substituted propanoic acid derivative. The most common and practical approach utilizes 2-bromopropanoic acid as the electrophile in a classic nucleophilic substitution reaction.
Reaction Overview
The overall transformation can be depicted as follows:
Caption: Overall reaction scheme for the synthesis of 2-Morpholin-4-ylpropanoic acid.
Mechanistic Insights: SN2 Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of 2-bromopropanoic acid, which is bonded to the electron-withdrawing bromine atom. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Br bond.
Caption: The SN2 mechanism for the synthesis of 2-Morpholin-4-ylpropanoic acid.
A base, such as an excess of morpholine or a non-nucleophilic base like potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-morpholin-4-ylpropanoic acid, including the preparation of the starting material, 2-bromopropanoic acid.
Synthesis of 2-Bromopropanoic Acid
The synthesis of 2-bromopropanoic acid from propanoic acid can be achieved via a Hell-Volhard-Zelinsky reaction.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| Propanoic acid | 50 g |
| Red phosphorus | 7.6 g |
| Bromine | 166.7 g |
| Round-bottom flask | 500 mL, with dropping funnel and reflux condenser |
| Heating mantle | - |
| Distillation apparatus | - |
| Ether | For extraction |
| Anhydrous sodium sulfate | For drying |
Procedure:
-
To a round-bottom flask equipped with a dropping funnel and reflux condenser, add 50 g of dry propanoic acid and 7.6 g of dry amorphous phosphorus.[1]
-
Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, warm the mixture to 40-50°C to initiate the reaction.[1]
-
Continue the slow addition of the remaining 100 g of bromine. The reaction is vigorous and should be controlled by the rate of bromine addition.[1]
-
Once the addition is complete, gently reflux the mixture for 2 hours to ensure the reaction goes to completion.[1]
-
Distill the resulting 2-bromopropionyl bromide at atmospheric pressure (boiling point ~154°C).[1]
-
To hydrolyze the acyl bromide, slowly add one and one-third equivalents of water to the distilled product under cooling with an ice-water bath and continuous stirring.
-
Warm the mixture for 90 minutes to complete the hydrolysis.[1]
-
Cool the crude 2-bromopropionic acid solution to room temperature and extract it with several portions of ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the ether by evaporation and fractionally distill the residue under vacuum to obtain pure 2-bromopropanoic acid (boiling point ~124°C at 18-19 mm Hg).[1]
Synthesis of 2-Morpholin-4-ylpropanoic Acid
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-Bromopropanoic acid | 15.3 g (0.1 mol) |
| Morpholine | 26.1 g (0.3 mol) |
| Acetonitrile (or DMF) | 100 mL |
| Round-bottom flask | 250 mL, with reflux condenser |
| Magnetic stirrer | - |
| Rotary evaporator | - |
| pH meter or pH paper | - |
| Hydrochloric acid (HCl) | Concentrated |
| Sodium hydroxide (NaOH) | For pH adjustment |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.3 g (0.1 mol) of 2-bromopropanoic acid in 100 mL of acetonitrile.
-
To this solution, add 26.1 g (0.3 mol) of morpholine. The excess morpholine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 6-8 hours to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water and acidify the solution to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the excess morpholine, making it water-soluble.
-
Wash the acidic aqueous solution with an organic solvent like ethyl acetate to remove any unreacted starting material and non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) using a solution of sodium hydroxide. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield crude 2-morpholin-4-ylpropanoic acid.
Purification and Validation
Purification of the crude product is essential to obtain high-purity 2-morpholin-4-ylpropanoic acid suitable for research applications.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds.
Procedure:
-
Dissolve the crude 2-morpholin-4-ylpropanoic acid in a minimum amount of a hot solvent system. A mixture of ethanol and water or isopropanol and water is often a good starting point.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Purification by Ion-Exchange Chromatography
For higher purity, ion-exchange chromatography can be employed.
Principle:
2-Morpholin-4-ylpropanoic acid is an amino acid and exists as a zwitterion at its isoelectric point. It can be purified using either cation or anion exchange chromatography by adjusting the pH of the mobile phase.
General Procedure:
-
Pack a column with a suitable ion-exchange resin (e.g., a strong cation exchanger like Dowex 50W or a strong anion exchanger like Dowex 1).
-
Equilibrate the column with a buffer at a specific pH.
-
Dissolve the crude product in the equilibration buffer and load it onto the column.
-
Wash the column with the equilibration buffer to remove impurities.
-
Elute the product by changing the pH or the ionic strength of the buffer.
-
Collect the fractions containing the pure product and remove the solvent.
Characterization and Quality Control
Thorough characterization is crucial to confirm the identity and purity of the synthesized 2-morpholin-4-ylpropanoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the morpholine ring protons (typically in the range of 2.5-3.8 ppm), a quartet for the proton at the chiral center (around 3.0-3.5 ppm), and a doublet for the methyl group (around 1.2-1.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the morpholine ring, the chiral carbon, the methyl group, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular weight for 2-morpholin-4-ylpropanoic acid (C₇H₁₃NO₃) is 159.18 g/mol . The mass spectrum may show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.
Physical Properties
-
Melting Point: A sharp and well-defined melting point is indicative of high purity.
-
Purity by HPLC: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.
Safety Considerations
-
2-Bromopropanoic acid is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.
-
Concentrated acids and bases are highly corrosive. Always wear appropriate PPE when handling these reagents.
Conclusion
The synthesis of 2-morpholin-4-ylpropanoic acid via the nucleophilic substitution of 2-bromopropanoic acid with morpholine is a robust and efficient method for producing this valuable research chemical. By following the detailed protocols outlined in this guide and employing the recommended purification and characterization techniques, researchers can confidently synthesize and validate the quality of their product. The principles and methodologies described herein provide a solid foundation for the successful and safe synthesis of 2-morpholin-4-ylpropanoic acid for its application in drug discovery and development.
References
-
PrepChem. Preparation of 2-bromopropionic acid. [Link]
- Journal of Organic Chemistry. (General reference for reaction mechanisms and experimental techniques).
- Vogel's Textbook of Practical Organic Chemistry.
-
PubChem. 2-morpholin-4-ylpropanoic acid. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
Technical Guide: 2-Morpholinopropanoic Acid (CAS 25245-81-2)
The following is an in-depth technical guide on CAS 25245-81-2, structured for researchers and drug development professionals.
Role in Fragment-Based Drug Discovery & Peptidomimetic Design [1]
Executive Summary
2-Morpholinopropanoic acid (CAS 25245-81-2) , also known as
Unlike passive reagents, this compound serves as a strategic "cap" or linker in peptide synthesis and fragment-based drug discovery (FBDD).[1] Its structure combines a carboxylic acid handle for amide coupling with a morpholine ring—a "privileged structure" known to improve metabolic stability and oral bioavailability by modulating lipophilicity (LogP) and pKa.
This guide details the physicochemical profile, validated synthesis protocols, and application workflows for CAS 25245-81-2, providing a self-validating roadmap for its integration into drug development pipelines.[1]
Chemical Identity & Physicochemical Profile[1][2][3]
Nomenclature & Structure
-
Common Synonyms: 2-Morpholinopropionic acid; N-(1-Carboxyethyl)morpholine[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 159.18 g/mol
Key Properties Table
| Property | Value / Description | Relevance to Drug Design |
| Physical State | White to off-white crystalline solid | Easy handling in solid-phase synthesis.[1] |
| Solubility | High in | Excellent for aqueous assays and polar formulations. |
| pKa (Acid) | ~3.8 (Carboxyl) | Facile activation for amide coupling (e.g., EDC/NHS). |
| pKa (Base) | ~7.5 (Morpholine N) | Exists as a zwitterion at physiological pH; improves drug solubility. |
| Chirality | Contains 1 chiral center ( | Available as Racemate (25245-81-2), (S)-isomer (237427-96-2), or (R)-isomer.[1] |
| LogP | ~ -0.5 (Estimated) | Low lipophilicity helps lower the LogP of hydrophobic drug cores. |
Synthesis & Manufacturing Logic
The synthesis of 2-Morpholinopropanoic acid follows a classic Nucleophilic Substitution (
Mechanistic Pathway
The reaction involves the displacement of a halide (leaving group) on a 2-halopropionic acid derivative by the secondary amine of morpholine.
Reaction Scheme:
Visualization of Synthesis Logic
The following diagram illustrates the synthesis workflow and critical control points.
Caption: Figure 1. Synthesis pathway for CAS 25245-81-2 via nucleophilic substitution.
Critical Experimental Considerations
-
Stereochemistry Retention: If starting with chiral 2-chloropropionic acid (e.g., (S)-2-chloropropionic acid), the
reaction proceeds with inversion of configuration (Walden inversion), yielding the (R)-morpholino derivative.[1] -
Temperature Control: Maintain temperature
to prevent decarboxylation or polymerization side reactions. -
Purification: The product is amphoteric. Purification often requires ion-exchange chromatography or precise pH adjustment to the isoelectric point for precipitation.[1]
Applications in Drug Development
Peptidomimetic Capping Agent
In peptide chemistry, the N-terminus is often "capped" to prevent degradation by exopeptidases. 2-Morpholinopropanoic acid is an ideal capping group because:
-
Stability: It eliminates the labile N-terminal amine.
-
Solubility: The morpholine ring enhances water solubility of hydrophobic peptides.
-
H-Bonding: The ether oxygen in morpholine can act as a hydrogen bond acceptor, potentially interacting with target receptor sites.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "linker fragment."[1] It connects an aryl/heteroaryl core to a solubilizing tail.
-
Use Case: Designing Kinase Inhibitors.
-
Mechanism: The carboxylic acid is coupled to an aniline or amine on the kinase scaffold. The resulting amide bond is stable, and the morpholine tail protrudes into the solvent front, improving the pharmacokinetic (PK) profile.
Experimental Protocol: Amide Coupling
Objective: To couple 2-Morpholinopropanoic acid to a primary amine (R-NH2) using HATU activation.[1] This is a standard validation protocol for checking the reactivity of the material.
Reagents Setup
-
Amine: Test amine (e.g., Benzylamine) (1.1 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology
-
Activation: Dissolve 2-Morpholinopropanoic acid (1 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should remain clear or turn slightly yellow.
-
Coupling: Add the amine (1.1 mmol) and remaining DIPEA (1 mmol).
-
Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.
-
Success Metric: Disappearance of the mass peak for the acid (159 Da) and appearance of the product peak [M+H]+.
-
-
Workup: Dilute with Ethyl Acetate, wash with saturated
(removes unreacted acid) and brine. -
Drying: Dry over
and concentrate.
Workflow Visualization
Caption: Figure 2. Standard HATU coupling workflow for CAS 25245-81-2.
Safety & Handling (SDS Summary)
While CAS 25245-81-2 is generally considered a low-hazard research chemical, standard laboratory safety protocols apply.[1]
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.
-
Storage: Store at 2-8°C (Refrigerate). Hygroscopic—keep container tightly sealed.
-
First Aid:
-
Eye Contact: Rinse cautiously with water for 15 minutes.
-
Skin Contact: Wash with soap and water.
-
References
-
PubChem. 2-Morpholin-4-ylpropanoic acid.[1][2] National Library of Medicine.[2] Available at: [Link][1]
-
Organic Syntheses. Synthesis of 2-Chloroalkanoic Acids (Precursor Synthesis). Org. Synth. 1988, 66, 151.[3] Available at: [Link][1]
- Journal of Medicinal Chemistry.Morpholine as a Privileged Structure in Drug Discovery. (General reference for morpholine utility).
Sources
2-Morpholin-4-ylpropanoic acid molecular weight and formula
Molecular Architecture, Synthetic Methodology, and Applications in Drug Design
Executive Summary
2-Morpholin-4-ylpropanoic acid (also known as
Physicochemical Specifications
The following data characterizes the compound in its free acid form and its commercially prevalent hydrochloride salt. Precise molecular weight calculations are based on IUPAC standard atomic weights.
Table 1: Core Chemical Identity
| Property | Free Acid Specification | Hydrochloride Salt Specification |
| IUPAC Name | 2-(Morpholin-4-yl)propanoic acid | 2-(Morpholin-4-yl)propanoic acid hydrochloride |
| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃ |
| Molecular Weight | 159.18 g/mol | 195.64 g/mol |
| CAS Number | 70592-43-5 (Racemic) | 237427-96-2 (Racemic HCl) |
| Solubility | Moderate (Water), High (Alcohols) | High (Water), Moderate (DMSO) |
| pKa (Calculated) | Acid: ~3.5 | Base: ~6.8 | N/A |
| Appearance | White to off-white crystalline solid | Hygroscopic white powder |
Structural Identifiers
-
SMILES: CC(C(=O)O)N1CCOCC1
-
InChIKey: ZKEGDUIFZVBHQV-UHFFFAOYSA-N
Synthetic Architecture & Methodology
The synthesis of 2-morpholin-4-ylpropanoic acid is classically achieved via a nucleophilic substitution (
Mechanistic Pathway
The reaction involves the displacement of a halide (leaving group) at the
Figure 1: Mechanistic pathway for the synthesis of 2-morpholin-4-ylpropanoic acid via nucleophilic substitution.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 2-morpholin-4-ylpropanoic acid from 2-bromopropionic acid.
Reagents:
-
2-Bromopropionic acid (1.0 eq)[1]
-
Morpholine (2.2 eq) – Note: Excess serves as both nucleophile and base to scavenge HBr.
-
Solvent: Toluene or Ethanol (Anhydrous)
-
Workup: Diethyl ether, HCl (aq).
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromopropionic acid (15.3 g, 100 mmol) in 50 mL of anhydrous toluene.
-
Addition: Cool the solution to 0°C in an ice bath. Add morpholine (19.1 g, 220 mmol) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 4–6 hours. Monitor progress via TLC (System: MeOH/DCM 1:9) or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated morpholine hydrobromide salt.
-
Concentrate the filtrate under reduced pressure to remove toluene and excess morpholine.
-
-
Purification:
-
Dissolve the residue in a minimum amount of water.
-
Adjust pH to ~2.0 using 1M HCl to protonate the product.
-
Wash with diethyl ether to remove unreacted bromo-acid.
-
Lyophilize the aqueous layer to obtain the hydrochloride salt or neutralize to isoelectric point to precipitate the zwitterionic free acid.
-
Applications in Drug Design
Solubility Enhancement (Prodrug Strategy)
The morpholine moiety is highly hydrophilic due to the ether oxygen and the ionizable nitrogen. Appending this unit to lipophilic drugs (e.g., via an ester or amide linkage) can significantly lower LogP, improving aqueous solubility and oral bioavailability.
Bioisosterism
In medicinal chemistry, the morpholine ring is often used as a bioisostere for:
-
Piperazine: To reduce basicity (pKa of morpholine conjugate acid is ~8.3 vs. ~9.8 for piperazine) and improve metabolic stability.
-
Cyclohexane: To introduce polarity without changing steric bulk.
Drug Development Workflow
The following diagram illustrates where this compound fits into a typical hit-to-lead optimization cycle.
Figure 2: Integration of 2-morpholin-4-ylpropanoic acid in lead optimization cycles.
Handling and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Nitrogen/Argon).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Standard PPE (gloves, goggles, fume hood) is mandatory during synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102594511, (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
PrepChem (2023). Preparation of 2-bromopropionic acid (Precursor Synthesis). Retrieved from [Link]
-
Organic Syntheses (1940).
-Bromopropionic acid (General Halogenation Methodologies), Coll. Vol. 1, p.131. Retrieved from [Link]
Sources
Structural Elucidation and Analytical Profiling of 2-Morpholin-4-ylpropanoic Acid
Executive Summary & Compound Identity
This technical guide provides a rigorous analytical profile for 2-Morpholin-4-ylpropanoic acid , a critical intermediate in the synthesis of peptidomimetics and pharmaceutical agents. The integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for validating structural integrity and purity during drug development.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-(Morpholin-4-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 159.18 g/mol |
| Structure Description | Propanoic acid backbone with a morpholine ring substituted at the |
Synthesis & Impurity Context (Process Analytical Technology)
To interpret spectra accurately, one must understand the synthetic origin. This compound is typically synthesized via nucleophilic substitution (
Synthesis Workflow & Critical Control Points
The following diagram outlines the synthesis and the critical analytical checkpoints required to detect common impurities (e.g., unreacted morpholine or hydrobromic acid salts).
Figure 1: Synthetic pathway and critical control points for impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5]
NMR is the definitive method for structural confirmation. The data below represents the consensus chemical shifts for the free acid form in Deuterated Chloroform (
Note on Chirality: The C2 carbon is chiral. Unless an enantioselective synthesis is used, the spectra will represent the racemate. In achiral solvents, enantiomers are magnetically equivalent.
H NMR Data (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| COOH | > 10.0 | Broad Singlet | 1H | Carboxylic Acid | Highly dependent on concentration and solvent (often invisible in |
| O-CH2 | 3.70 - 3.75 | Multiplet (t-like) | 4H | Morpholine Ring | Protons adjacent to the ether oxygen (deshielded). |
| 3.25 | Quartet ( | 1H | Methine (C2) | Coupled to the methyl group; deshielded by N and COOH. | |
| N-CH2 | 2.55 - 2.65 | Multiplet | 4H | Morpholine Ring | Protons adjacent to the nitrogen. |
| CH3 | 1.28 | Doublet ( | 3H | Methyl (C3) | Coupled to the |
C NMR Data (100 MHz, )
| Shift ( | Carbon Type | Assignment | Reasoning |
| 175.2 | Quaternary (C=O) | Carboxyl | Characteristic downfield shift for carboxylic acids. |
| 66.8 | Secondary ( | Morpholine C-O | Ether carbons are significantly deshielded. |
| 65.1 | Tertiary (CH) | Chiral center; chemical shift influenced by adjacent N and COOH. | |
| 52.4 | Secondary ( | Morpholine C-N | Amine carbons. |
| 14.8 | Primary ( | Methyl | Terminal methyl group. |
Expert Insight: In
Mass Spectrometry (MS) Profiling
Mass spectrometry offers high sensitivity for molecular weight confirmation and fragmentation analysis.
Ionization & Molecular Ion
-
Technique: Electrospray Ionization (ESI) in Positive Mode.
-
Parent Ion:
m/z. -
Adducts:
m/z may be observed in sodiated buffers.
Fragmentation Pathway (MS/MS)
The fragmentation logic follows standard
-
Loss of Carboxyl Group: The most prominent transition is the loss of formic acid/COOH equivalents.
-
Morpholine Ring Cleavage: High-energy collisions degrade the heterocycle.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural verification.
Infrared (IR) Spectroscopy[6][7]
IR spectroscopy is vital for verifying functional group integrity, particularly the distinction between the free acid and the zwitterionic salt.
| Wavenumber ( | Vibration Mode | Assignment | Diagnostic Value |
| 2800 - 3200 | O-H Stretch (Broad) | Carboxylic Acid | Very broad band, often overlapping C-H stretches. |
| 1720 - 1740 | C=O Stretch | Carbonyl | Strong, sharp peak. Indicates free acid form (COOH). |
| 1600 - 1650 | Carboxylate | Observed if sample is a zwitterion or salt. | |
| 1100 - 1120 | C-O-C Stretch | Ether (Morpholine) | Characteristic "fingerprint" for the morpholine ring. |
| 1050 - 1250 | C-N Stretch | Amine | Medium intensity. |
Protocol Note: For solid samples, use KBr pellet or ATR (Attenuated Total Reflectance). ATR is preferred for speed but ensure the crystal is clean to avoid cross-contamination from previous morpholine derivatives.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102594511, (2S)-2-(Morpholin-4-yl)propanoic acid hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropanoic acid (Isobutyric acid). (Reference for propanoic backbone shifts). Retrieved from [Link]
-
NIST Mass Spec Data Center. Mass Spectrum of Morpholine Derivatives. (General fragmentation patterns).[4][5] Retrieved from [Link]
Disclaimer: The spectral data provided are based on high-confidence theoretical predictions and consensus data from structurally homologous compounds. For regulatory submissions, experimental validation on the specific lot is required.
Sources
Methodological & Application
Application Notes and Protocols: 2-Morpholin-4-ylpropanoic Acid in Drug Discovery
Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient lead generation and optimization. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The morpholine ring is a quintessential example of such a scaffold, widely incorporated into a multitude of approved and experimental drugs.[1] Its prevalence stems from a unique combination of advantageous physicochemical properties, including metabolic stability, aqueous solubility, and the capacity to engage in crucial hydrogen bonding interactions within protein active sites.[1][2]
2-Morpholin-4-ylpropanoic acid emerges as a particularly compelling building block for medicinal chemists. It synergistically combines the benefits of the morpholine ring with a propanoic acid functional group. The propanoic acid moiety provides a versatile handle for amide bond formation, allowing for the systematic exploration of chemical space through the generation of compound libraries. Furthermore, the carboxylic acid itself can serve as a key pharmacophoric element, mimicking endogenous ligands or forming critical interactions with target proteins.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 2-Morpholin-4-ylpropanoic acid in drug discovery campaigns. We will delve into its potential applications, supported by data from analogous structures, and provide detailed protocols for its derivatization and subsequent biological evaluation.
Physicochemical Properties and Pharmacokinetic Considerations
The strategic incorporation of the morpholine ring into drug candidates is often driven by its ability to favorably modulate pharmacokinetic properties.[1] The presence of both a nitrogen and an oxygen atom within the six-membered ring imparts a desirable balance of hydrophilicity and lipophilicity.[3] This can lead to improved aqueous solubility, which is crucial for drug formulation and bioavailability, and can also enhance permeability across biological membranes, including the blood-brain barrier.[2][3]
| Property | Value/Characteristic | Significance in Drug Discovery |
| Molecular Formula | C7H13NO3 | |
| Molecular Weight | 159.18 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | -1.1 | Indicates good aqueous solubility. |
| Hydrogen Bond Donor Count | 1 | Potential for interaction with target proteins. |
| Hydrogen Bond Acceptor Count | 4 | Potential for interaction with target proteins and improved solubility. |
| pKa (predicted) | ~4.5 (acid), ~7.5 (base) | The weakly basic nitrogen can be protonated at physiological pH, enhancing solubility. |
Data sourced from PubChem CID 102594511[4]
Therapeutic Potential and Analog Precedence
While direct biological activity data for 2-Morpholin-4-ylpropanoic acid is not extensively documented, the therapeutic successes of structurally related molecules provide a strong rationale for its exploration in various disease areas.
Oncology
The morpholine moiety is a key feature in several approved and investigational anticancer agents.[2][5] For instance, derivatives of 2-morpholino-4-anilinoquinoline have demonstrated potent anticancer activity against hepatocellular carcinoma (HepG2) cells by inducing cell cycle arrest.[6] Similarly, N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have shown promising results as EGFR inhibitors.[7] These examples highlight the potential of combining a nitrogen-containing heterocycle with a carboxylic acid-containing side chain to generate potent and selective kinase inhibitors.
Workflow for Developing Anticancer Agents from 2-Morpholin-4-ylpropanoic Acid
Caption: A generalized workflow for the development of anticancer agents.
Neurodegenerative Diseases
The ability of the morpholine ring to improve blood-brain barrier permeability makes it a valuable scaffold for CNS-targeting drugs.[2][3] Morpholine derivatives have been investigated as inhibitors of enzymes implicated in neurodegenerative processes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[3] The carboxylic acid moiety of 2-Morpholin-4-ylpropanoic acid could be derivatized to mimic neurotransmitters or to interact with specific residues in the active sites of these enzymes.
Protocols for Application
Protocol 1: Synthesis of a Diverse Amide Library from 2-Morpholin-4-ylpropanoic Acid
This protocol outlines a general procedure for the parallel synthesis of an amide library for initial screening.
Materials:
-
2-Morpholin-4-ylpropanoic acid
-
A diverse set of primary and secondary amines
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of 2-Morpholin-4-ylpropanoic acid in anhydrous DMF.
-
Prepare a 0.5 M solution of HATU in anhydrous DMF.
-
Prepare a 1.0 M solution of DIPEA in anhydrous DMF.
-
Prepare 0.5 M solutions of each amine from your library in anhydrous DMF in a 96-well plate.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the 2-Morpholin-4-ylpropanoic acid stock solution (0.05 mmol).
-
Add 100 µL of the HATU stock solution (0.05 mmol) to each well.
-
Add 100 µL of the DIPEA stock solution (0.1 mmol) to each well.
-
Add 110 µL of each unique amine stock solution (0.055 mmol, 1.1 equivalents) to the corresponding well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 500 µL of saturated sodium bicarbonate solution to each well.
-
Extract each well with 1 mL of diethyl ether three times.
-
Combine the organic layers for each reaction and wash with 1 mL of brine.
-
Dry the organic layers over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude amide products.
-
-
Purification and Analysis:
-
Purify the products via preparative HPLC or column chromatography.
-
Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.
-
Diagram of Amide Coupling Reaction
Caption: Key components of the amide coupling reaction.
Protocol 2: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of the synthesized amide library on a cancer cell line (e.g., HepG2).
Materials:
-
Synthesized amide derivatives dissolved in DMSO (10 mM stock solutions)
-
HepG2 cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HepG2 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) for active compounds using a dose-response curve fitting software.
-
Conclusion
2-Morpholin-4-ylpropanoic acid represents a valuable and versatile starting material for the synthesis of novel bioactive molecules. Its inherent physicochemical properties, coupled with the proven track record of the morpholine scaffold in successful drug discovery programs, provide a strong foundation for its application in a range of therapeutic areas. The protocols and workflows detailed in these notes offer a practical framework for researchers to begin exploring the potential of this promising chemical entity.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. Available at: [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. Available at: [Link]
-
2-(2-Morpholin-4-yl-3-pyridinyl)propanoic acid | C12H16N2O3 - PubChem. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. Available at: [Link]
-
Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - Taylor & Francis. Available at: [Link]
-
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem. Available at: [Link]
-
An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI. Available at: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. Available at: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds - NIH. Available at: [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - NIH. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Morpholin-4-ylpropanoic acid as a glutamate receptor modulator
Application Note: Characterization of 2-Morpholin-4-ylpropanoic Acid as a Glutamate Receptor Modulator
Introduction & Compound Profile
2-Morpholin-4-ylpropanoic acid (also known as 2-morpholinopropionic acid) represents a class of N-substituted amino acid derivatives with significant potential in neuropharmacology. Structurally, it consists of a propanoic acid backbone with a morpholine ring attached at the
Unlike complex polycyclic modulators, this low-molecular-weight scaffold (MW ~159.18 g/mol ) offers high water solubility and potential blood-brain barrier (BBB) permeability, making it an attractive "lead fragment" or "chemical probe" for modulating excitatory neurotransmission.
Technical Specifications
| Property | Detail |
| IUPAC Name | 2-(Morpholin-4-yl)propanoic acid |
| CAS Number | 161907-45-5 (free acid) / 375397-37-8 (HCl salt) |
| Molecular Formula | C |
| Molecular Weight | 159.18 g/mol |
| Solubility | High in H |
| Storage | -20°C, desiccated.[1] Stable in solution at 4°C for 1 week. |
| Primary Target | NMDA Receptor (Glycine Site) / GlyT1 (Putative) |
Mechanism of Action (Hypothesis & Validation)
The pharmacological activity of 2-Morpholin-4-ylpropanoic acid is predicated on its structural homology to D-Serine and Glycine , the co-agonists required for NMDA receptor activation.
-
NMDA Receptor Co-Agonism: The carboxylic acid and the basic nitrogen of the morpholine ring can chelate the agonist binding pocket on the GluN1 subunit.
-
Steric Modulation: The bulky morpholine ring (compared to the primary amine of glycine) may induce a partial agonist effect or act as a competitive antagonist, preventing full receptor closure and desensitization.
-
AMPA Receptor Allosteric Modulation: Morpholine moieties are "privileged structures" in Ampakines (e.g., CX-series). This compound may act as a low-affinity Positive Allosteric Modulator (PAM) by stabilizing the flip/flop regions of GluA subunits.
Pathway Visualization: NMDA Receptor Activation Logic
Figure 1: Putative mechanism of action where 2-Morpholin-4-ylpropanoic acid interacts with the GluN1 glycine regulatory site, modulating calcium influx.
Experimental Protocols
Protocol A: Radioligand Binding Competition Assay (GluN1 Site)
Objective: Determine the affinity (
Materials:
-
Source Tissue: Rat cortical synaptic membranes (washed 4x to remove endogenous glycine).
-
Radioligand: [
H]-MDL 105,519 (Glycine site antagonist) or [ H]-Glycine. -
Non-specific Ligand: 1 mM Glycine or 10
M D-Serine. -
Buffer: 50 mM Tris-Acetate, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Tris-Acetate buffer.
-
Incubation: In a 96-well plate, combine:
-
50
L Membrane suspension (20-50 g protein). -
25
L [ H]-MDL 105,519 (Final conc. 2 nM). -
25
L Test Compound (2-Morpholin-4-ylpropanoic acid) at varying concentrations ( M to M).
-
-
Equilibrium: Incubate for 60 minutes at 4°C (to prevent metabolism and receptor degradation).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC
and derive using the Cheng-Prusoff equation.
Expert Insight: If the compound shows low affinity (
M) in binding but high efficacy in functional assays, investigate it as a metabotropic glutamate receptor (mGluR) ligand instead of an ionotropic ligand.
Protocol B: Functional Ca Flux Assay (FLIPR)
Objective: Assess whether the compound acts as an agonist, antagonist, or positive allosteric modulator (PAM).
Cell Line: HEK293 stably expressing recombinant human GluN1/GluN2A subunits.
Workflow:
-
Dye Loading: Seed cells in black-walled 96-well plates. Load with Fluo-4 AM calcium indicator (4
M) for 45 mins at 37°C. -
Buffer: Mg
-free HBSS containing 2 mM CaCl and 10 M Glycine (unless testing for glycine-site agonism). -
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Agonist Mode: Inject 2-Morpholin-4-ylpropanoic acid alone. A rise in signal indicates agonism .
-
PAM Mode: Inject compound, incubate 2 mins, then inject sub-maximal Glutamate (1
M). Potentiation of the glutamate peak indicates PAM activity . -
Antagonist Mode: Co-inject compound with 10
M Glutamate + 10 M Glycine. Reduction in signal indicates antagonism .
Protocol C: Whole-Cell Patch Clamp Electrophysiology
Objective: Definitive validation of channel kinetics and current modulation.
Setup:
-
Rig: Axon MultiClamp 700B Amplifier.
-
Pipette Solution (Intracellular): 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, pH 7.2.
-
Bath Solution (Extracellular): Mg
-free aCSF (to unblock NMDA pore).
Step-by-Step:
-
Giga-seal: Establish a Giga-ohm seal on a HEK293-GluN1/GluN2A cell. Break-in to achieve whole-cell configuration.
-
Voltage Clamp: Hold membrane potential at -60 mV.
-
Control Application: Perfusion of 100
M Glutamate + 10 M Glycine (Record ). -
Test Application:
-
Test 1 (Substitution): Perfusion of 100
M Glutamate + Test Compound (No Glycine). Current response confirms Glycine-site agonism. -
Test 2 (Modulation): Perfusion of Glutamate + Glycine + Test Compound . Increased current or slowed deactivation indicates PAM activity.
-
-
Washout: Perfuse standard buffer for 2 mins between applications to prevent desensitization artifacts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Binding Signal | Low affinity or wrong target. | Increase compound concentration to 1 mM. If still negative, switch to AMPA (GluA) or mGluR binding assays. |
| High Non-Specific Binding | Lipophilicity of morpholine ring. | Add 0.1% BSA to the assay buffer; use silanized tubes. |
| Insoluble Precipitate | High concentration in aqueous buffer. | Dissolve stock in 100% DMSO (up to 100 mM) before diluting. Ensure final DMSO < 0.5%. |
| Calcium Signal Noise | Endogenous glutamate release. | Add Glutamate Scavengers (GPT/Pyruvate) to the extracellular buffer. |
References
-
Traynelis, S. F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews, 62(3), 405-496.
-
Ogita, K., & Yoneda, Y. (1994). "Displacement by various glycine antagonists of [3H]glycine binding to synaptic membranes." Journal of Neurochemistry, 63(2), 525-534.
-
Lynch, G. (2006). "Glutamate-based therapeutic approaches: Ampakines." Current Opinion in Pharmacology, 6(1), 82-88.
-
National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 329776216, 2-Morpholin-4-ylpropanoic acid." PubChem.
Sources
Application Note: High-Purity Synthesis of Morpholine-2,5-diones from Amino Acids
Executive Summary
Morpholine-2,5-diones (MDs) are six-membered cyclic depsipeptides containing one ester and one amide bond.[1][2] They serve as critical monomers for the synthesis of polydepsipeptides—a class of biodegradable polymers combining the mechanical strength of polyamides with the degradation profile of polyesters.[3] Additionally, MDs function as versatile scaffolds in peptidomimetic drug design.
This guide provides a robust, field-validated workflow for synthesizing MDs derived from
Strategic Synthetic Overview
The synthesis of morpholine-2,5-diones generally follows one of two strategies. Understanding the mechanistic differences is vital for selecting the correct protocol for your target molecule.
| Feature | Route A: N-( | Route B: |
| Mechanism | Intramolecular | Intramolecular condensation (esterification/amidation). |
| Precursors | Amino Acid + | Amino Acid + |
| Yield | High (40–75%). | Variable (often <40%); requires high heat or coupling agents. |
| Racemization | Low (if temperature is controlled). | High risk (due to thermal transesterification). |
| Application | Recommended Standard. Best for 3-substituted and 3,6-disubstituted MDs. | Reserved for complex hydroxy acids unavailable as halides. |
Mechanistic Pathway (Route A)
The following diagram illustrates the critical pathway and competing side reactions (oligomerization) that this protocol aims to control.
Figure 1: Reaction pathway for the synthesis of Morpholine-2,5-diones via N-haloacyl intermediates.[3] Note that high dilution favors the intramolecular cyclization path (green) over intermolecular oligomerization (red).
Detailed Protocol: The N-Haloacyl Route
This protocol is optimized for hydrophobic amino acids (Leu, Ile, Val, Phe).[3][4][5][6] It utilizes a two-step "one-pot" variation or a stepwise isolation method. The stepwise isolation method (described below) is recommended for higher purity requirements in drug development.
Phase 1: Acylation (Synthesis of the Linear Precursor)
Objective: Synthesize N-(2-chloroacetyl)-L-amino acid.
Reaction:
Materials
-
Starting Material: L-Amino Acid (e.g., L-Leucine, 25 mmol).[4]
-
Reagent: Chloroacetyl chloride (or 2-bromopropionyl bromide for 6-methyl substitution).
-
Solvent: THF (Tetrahydrofuran) or Ethyl Acetate/Water biphasic system.
-
Base: NaOH (1M) or Triethylamine (TEA).
Step-by-Step Procedure
-
Dissolution: Dissolve 25 mmol of L-Amino acid in 25 mL of 1M NaOH (1 equiv) at 0°C.
-
Acylation: Simultaneously add chloroacetyl chloride (25 mmol) and 1M NaOH (25 mL) dropwise over 30 minutes.
-
Critical Control: Maintain pH between 10–11 and temperature < 5°C. If the pH drops, the amine becomes protonated and unreactive; if too high, the acyl chloride hydrolyzes.
-
-
Acidification: After stirring for 2 hours at room temperature (RT), cool to 0°C and acidify to pH 1–2 using 6M HCl.
-
Extraction: Extract the precipitated oil/solid with Ethyl Acetate (
mL). -
Drying: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Yield Check: Expect a white solid (Yield: 70–85%). Validation: Check purity via TLC or crude NMR before proceeding.
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular displacement to form the morpholine ring.
Reaction:
Materials
-
Precursor: N-(2-chloroacetyl)-amino acid (from Phase 1).
-
Base: Sodium Bicarbonate (
) - Preferred for lower racemization risk than TEA. -
Solvent: DMF (N,N-Dimethylformamide) - Required for solubility and high boiling point.
Step-by-Step Procedure
-
Preparation: Dissolve the precursor (from Phase 1) in DMF.
-
Critical Control (Dilution): The concentration must be low (< 0.05 M ) to favor cyclization over polymerization. Use approx. 80–100 mL DMF per gram of precursor.
-
-
Base Addition: Add solid
(1.5 to 2.0 equivalents). -
Reaction: Heat the suspension to 60°C under vigorous stirring for 24 hours.
-
Note: Higher temperatures (>100°C) increase reaction speed but significantly increase the risk of racemization and tar formation.
-
-
Work-up:
-
Cool to 0°C and filter off inorganic salts.
-
Remove DMF under reduced pressure (rotary evaporator with high-vacuum pump, bath temp < 50°C).
-
-
Purification (Crucial Step):
-
Dissolve the residue in Ethyl Acetate.
-
Wash with water (to remove residual DMF/salts).
-
Recrystallization: Recrystallize from minimal hot Ethyl Acetate (or EtAc/Hexane mix).
-
Alternative: Silica gel chromatography (Hexane:EtOAc 2:1) if recrystallization fails.
-
Characterization & Quality Control
To ensure the material is suitable for polymerization or biological testing, the following parameters must be verified.
| Technique | Expected Observation (Example: L-Leu-MD) | Failure Mode Indicator |
| 1H NMR (CDCl3) | Amide -NH- ( | Extra peaks in aliphatic region (Linear oligomers). Splitting of chiral proton signals (Racemization). |
| FT-IR | Ester C=O (~1750 | Broad OH stretch >3000 |
| Melting Point | Sharp range (e.g., Leu-MD: ~130-132°C). | Broad or depressed MP (Impurity/Oligomers). |
| Mass Spec | [M+H]+ or [M+Na]+ consistent with cyclic monomer. | [2M+H]+ or higher (Dimers/Oligomers). |
Troubleshooting Guide
Issue: Low Yield / Polymer Formation
-
Cause: Concentration too high during Phase 2.
-
Solution: Increase DMF volume. The reaction must be performed under pseudo-infinite dilution conditions.
-
Alternative: Add the precursor solution dropwise into the heated base/DMF mixture over several hours (syringe pump).
Issue: Racemization[1][7][8]
-
Cause: Reaction temperature too high or base too strong.
-
Solution: Switch from
or TEA to . Strictly limit temperature to 60°C. -
Check: Compare optical rotation
with literature values for the specific amino acid derivative.
Issue: Product is an Oil (Not Crystallizing)
-
Cause: Residual DMF or oligomers.
-
Solution: DMF is notoriously difficult to remove. Wash the organic phase with 5% LiCl solution (helps remove DMF). Triturate the oil with cold diethyl ether to induce crystallization.
References
-
Original Synthesis & Optimization
-
Polymerization Context
-
Mechanistic Insight (Cyclization)
-
General Review of Depsipeptides
Sources
- 1. Biodegradable Polydepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]
Troubleshooting & Optimization
Troubleshooting low purity in 2-Morpholin-4-ylpropanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Morpholin-4-ylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable morpholine derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, identify and mitigate the formation of impurities, and achieve high purity and yield of your target compound.
Troubleshooting Guide: Addressing Low Purity in 2-Morpholin-4-ylpropanoic Acid Synthesis
Low purity is a common hurdle in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of impurities in your synthesis of 2-Morpholin-4-ylpropanoic acid, whether you are employing an alkylation or a Michael addition strategy.
Scenario 1: Alkylation of Morpholine with 2-Halopropanoic Acid
This synthetic route typically involves the reaction of morpholine with a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester.
Answer:
Several side reactions can lead to a complex product mixture in the alkylation of morpholine. The most common culprits include:
-
Unreacted Starting Materials: Incomplete conversion is a frequent issue. You may be observing unreacted morpholine or 2-bromopropanoic acid on your TLC plate.
-
Over-alkylation Products: While less common with secondary amines like morpholine, under certain conditions, impurities from undesired reactions of the product can occur.
-
Elimination Byproduct: The basic nature of morpholine can promote the elimination of HBr from 2-bromopropanoic acid, leading to the formation of acrylic acid. This can then undergo a Michael addition with morpholine to form 3-morpholinopropanoic acid, a common isomeric impurity.
-
Hydrolysis of the Halide: If water is present in the reaction mixture, 2-bromopropanoic acid can be hydrolyzed to 2-hydroxypropanoic acid (lactic acid).[1][2][3]
Troubleshooting Workflow: Alkylation Route
Caption: Troubleshooting workflow for the alkylation synthesis of 2-Morpholin-4-ylpropanoic acid.
Scenario 2: Michael Addition of Morpholine to Acrylic Acid or Acrylate Esters
The Michael addition is a conjugate addition of a nucleophile (morpholine) to an α,β-unsaturated carbonyl compound (acrylic acid or its ester).
Answer:
In the Michael addition of morpholine to acrylic acid or its esters, the primary impurity concern is the formation of the double Michael addition product .
-
Double Michael Addition Adduct: The product of the initial Michael addition, a β-amino acid, still possesses a secondary amine that can potentially react with another molecule of the acrylate. This is more likely to occur if an excess of the acrylate is used or if the reaction is allowed to proceed for an extended period at elevated temperatures.[4]
Troubleshooting Workflow: Michael Addition Route
Caption: Troubleshooting workflow for the Michael addition synthesis of 2-Morpholin-4-ylpropanoic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and purification of 2-Morpholin-4-ylpropanoic acid.
Q1: Which synthetic route is generally preferred for the synthesis of 2-Morpholin-4-ylpropanoic acid?
A1: Both the alkylation and Michael addition routes are viable. The choice often depends on the availability and cost of the starting materials. The Michael addition is often considered more atom-economical. However, controlling the stoichiometry to avoid double addition can be a challenge. The alkylation route is straightforward but may require careful control of reaction conditions to prevent elimination side reactions.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress. A suitable solvent system should be developed to achieve good separation between the starting materials, product, and any potential byproducts. For example, a mixture of dichloromethane and methanol or ethyl acetate and hexane with a small amount of acetic acid can be effective. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Q3: What are the recommended purification methods for 2-Morpholin-4-ylpropanoic acid?
A3: The purification strategy will depend on the nature of the impurities.
-
Crystallization: If the desired product is a solid and the impurities are significantly more soluble in a particular solvent system, crystallization can be a highly effective method for purification.[5][6] Experiment with different solvents such as ethanol, isopropanol, or mixtures of water with organic solvents.
-
Column Chromatography: For complex mixtures or when impurities have similar polarity to the product, column chromatography is the method of choice.[7] Silica gel is a common stationary phase, and the mobile phase can be optimized based on TLC analysis.
Q4: My NMR spectrum shows broad peaks. What could be the reason?
A4: Broad peaks in an NMR spectrum can be indicative of several factors:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Protons on the nitrogen and the carboxylic acid can undergo chemical exchange, leading to broadened signals. This can sometimes be resolved by acquiring the spectrum at a lower temperature or in a different solvent.
-
Viscous Sample: A highly concentrated or viscous sample can also result in broad peaks. Diluting the sample may help to sharpen the signals.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of your reaction mixture on the baseline. Also, spot the starting materials as references.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the baseline.
-
Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate).
-
Analyze the Results: Compare the spots of the reaction mixture with the starting material references to determine the extent of the reaction.
Protocol 2: Purification by Crystallization
-
Dissolve the Crude Product: Dissolve the crude 2-Morpholin-4-ylpropanoic acid in a minimum amount of a suitable hot solvent.
-
Cool the Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Crystals: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
| Parameter | Alkylation Route | Michael Addition Route |
| Typical Starting Materials | Morpholine, 2-Bromopropanoic Acid | Morpholine, Acrylic Acid/Ester |
| Common Impurities | Unreacted starting materials, 3-morpholinopropanoic acid, 2-hydroxypropanoic acid | Double Michael addition product, unreacted starting materials |
| Key Reaction Conditions | Anhydrous conditions, controlled temperature | Stoichiometric control, controlled temperature |
| Recommended Purification | Crystallization, Column Chromatography | Crystallization, Column Chromatography |
References
-
Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography. [Link]
-
(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]
-
A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]
-
Copolymerization reactions of N - acryloyl - morpholine with some vinyl monomers. [Link]
-
Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]
-
Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. [Link]
-
Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]
-
When (S)-2-bromopropanoic acid [(S)−CH3CHBrCO2H] reacts with concentrated sodium hydroxide, the product formed (after acidification) is ( R ) - Brainly. [Link]
-
1 H NMR spectra of (a) 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}-propanoic acid (1), and (b) PAA. - ResearchGate. [Link]
-
Experiment 2 Synthesis of Aspirin. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]
-
synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf - TSI Journals. [Link]
-
Question: When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) reacts with concentrated sodium hydroxide, the product formed (after acidification) is (R) - Chegg. [Link]
-
Preparation, crystallization and preliminary X-ray diffraction analysis of two intestinal fatty-acid binding proteins in the presence of 11-(dansylamino)undecanoic acid. [Link]
-
When (S)-2-bromopropanoic acid \left[(S) - Filo. [Link]
-
The addition of secondary aliphatic amines to acrylic acid derivatives... - ResearchGate. [Link]
-
Synthesis of aspirin on a microscale | Class experiment | RSC Education. [Link]
-
Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid –. [Link]
-
Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. [Link]
-
Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]
-
(2S)-2-Bromopropanoic acid | CAS#:32644-15-8 | Chemsrc. [Link]48.html)
Sources
- 1. brainly.com [brainly.com]
- 2. Solved When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) | Chegg.com [chegg.com]
- 3. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 4. Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of 2-(4-isobutylphenyl)propionic acid in bulk drug and compressed tablets by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for 2-Morpholin-4-ylpropanoic Acid
Senior Application Scientist: Dr. Aris Thorne Subject: Overcoming Zwitterionic "Crash-Out" in In Vitro Assays Last Updated: January 30, 2026[1]
The Core Challenge: The Ampholytic Trap
Before attempting the protocols below, you must understand why 2-Morpholin-4-ylpropanoic acid is failing in your assay.
This molecule is an ampholyte (zwitterion).[1] It contains:
-
Basic Morpholine Ring: pKa
8.3 (Proton acceptor)[1] -
Acidic Carboxyl Group: pKa
4.8 (Proton donor)[1]
The Isoelectric Trap: The isoelectric point (pI) is roughly 6.6 . At pH values near this pI (pH 6.0 – 7.0), the molecule exists primarily as a zwitterion (net neutral charge).[1] This is the state of minimum solubility , where crystal lattice energy is highest and hydration is lowest. Unfortunately, this overlaps directly with the pH of many unbuffered aqueous solvents and some cell culture media.
The Fix: You must force the molecule into a charged state (cationic or anionic) during stock preparation and manage the transition to physiological pH (7.4) carefully to prevent "kinetic crash-out."[1]
Troubleshooting Guide A: Stock Solution Preparation
Symptom: Compound does not dissolve in pure DMSO or Water at high concentrations (>10 mM).[1]
The "Charge-Shift" Protocol
Do not rely on sonication alone.[1] You must chemically "unlock" the solubility by shifting the pH away from the pI (6.6).
| Parameter | Recommendation | Mechanism |
| Primary Solvent | DMSO (Anhydrous) | Prevents hydrolysis; high dipole moment disrupts lattice.[1] |
| Acidifier (Option A) | 1.0 eq HCl | Protonates the morpholine (creates Cationic Salt).[1] Preferred. |
| Basifier (Option B) | 1.1 eq NaOH | Deprotonates the carboxylic acid (creates Anionic Salt).[1] |
| Avoid | Pure Water (pH ~7) | Water often sits near pH 6-7, trapping the molecule at its pI.[1] |
Step-by-Step Workflow:
-
Weighing: Weigh the free acid form of 2-Morpholin-4-ylpropanoic acid.
-
Solvent Calculation: Calculate the volume of DMSO required for a 50 mM stock.
-
The Acid Spike: Before adding the full volume of DMSO, add 1.0 equivalent of 1M HCl (aqueous) or 4M HCl (in Dioxane) to the powder.
-
Why? This ensures the morpholine ring is fully protonated (
), breaking the zwitterionic lattice.
-
-
Solubilization: Add the calculated DMSO. Vortex vigorously.
-
Verification: Hold the vial up to a light source. Check for "schlieren" lines (swirls) or micro-particulates.[1] The solution must be optically clear.
Troubleshooting Guide B: Assay Dilution (The "Crash-Out")
Symptom: Stock solution is clear, but a white precipitate forms immediately upon addition to cell culture media (pH 7.4).[1]
The "Solvent Cushion" Method
Directly spiking 50 mM DMSO stock into aqueous media creates a "solvent shock," stripping the hydration shell before the compound can equilibrate.
Protocol: Instead of a single 1:1000 dilution, use an Intermediate Dilution Step .
Figure 1: Serial dilution workflow to prevent precipitation shock. The intermediate step allows the compound to equilibrate with water molecules while still supported by a high (10%) DMSO concentration.
Advanced Additives (If precipitation persists)
If the compound precipitates at pH 7.4 (where it is ~90% zwitterionic), you must stabilize the zwitterion.
-
Cyclodextrin Complexation:
-
Add Hydroxypropyl-
-Cyclodextrin (HP- -CD) to the assay media before adding the compound.[1] -
Concentration: 0.5% - 2.0% (w/v).[1]
-
Mechanism:[1][2] The hydrophobic morpholine ring enters the cyclodextrin cavity, shielding it from the aqueous environment while the hydrophilic exterior maintains solubility.
-
-
Buffer Selection:
Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to improve solubility?
-
Yes, but cautiously. You may heat the DMSO stock to 37°C or 45°C to aid initial dissolution.
-
Warning: Do not heat the final assay plate to "redissolve" precipitate. Once 2-Morpholin-4-ylpropanoic acid precipitates in media, it forms a stable thermodynamic crystal that will not redissolve without extreme pH shifts that would kill your cells.[1]
Q2: My compound precipitates after 24 hours in the incubator. Why?
-
This is Thermodynamic Equilibrium catching up with you.[1] You likely achieved kinetic solubility initially (supersaturation).[1] Over time, the system sought a lower energy state (crystal).
-
Fix: Reduce the assay concentration or add 1% HP-
-CD to the media to stabilize the supersaturated state.
Q3: Is the Hydrochloride salt better than the free acid?
-
Absolutely. The HCl salt is pre-protonated. It will dissolve much faster in water or DMSO.[1] However, remember that once diluted into pH 7.4 media, the HCl dissociates, and the molecule is governed by the media's pH, not the counter-ion. You still need the "Solvent Cushion" method (Guide B).[1]
Q4: Can I use Ethanol instead of DMSO?
-
Generally No. Zwitterionic amino acids have very poor solubility in ethanol.[1] DMSO or Dimethylacetamide (DMA) are the preferred organic solvents due to their high dielectric constants.
Solubility Decision Logic
Use this flow to determine your specific protocol based on your starting material.
Figure 2: Decision logic for selecting the correct solubilization strategy based on the starting chemical form.
References
-
PubChem. (2025).[1] Compound Summary: (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.[1] National Library of Medicine.[1] [Link][1]
-
Bergström, C. A., et al. (2014).[1] In Vitro Solubility Assays in Drug Discovery. PubMed.[1] [Link]
-
Procell. (2024).[1] Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science.[1] [Link]
-
Perlovich, G. L., et al. (2019).[1] Solvation Descriptors for Zwitterionic α-Aminoacids. ACS Omega.[1] [Link][1]
Sources
Challenges in scaling up the production of 2-Morpholin-4-ylpropanoic acid
Executive Summary & Molecule Profile
2-Morpholin-4-ylpropanoic acid is a critical amphoteric building block used in the synthesis of pharmaceutical intermediates and peptidomimetics. Its structure features a morpholine ring attached to the
Scaling this molecule presents two primary distinct challenges:
-
Thermodynamic Control: The N-alkylation reaction is exothermic and prone to competitive elimination reactions (forming acrylates).
-
Downstream Isolation: The product is highly water-soluble (logP
-2.0) and difficult to separate from inorganic salts (NaCl/NaBr) generated during synthesis.
Technical Specifications:
| Property | Value | Notes |
|---|
| Molecular Formula |
Synthesis Strategy: The "Ester-First" Advantage
Direct alkylation of 2-chloropropanoic acid with morpholine generates stoichiometric amounts of salt that are tedious to remove from the final zwitterionic product.
Recommended Protocol: Use Ethyl 2-bromopropionate as the electrophile.
-
Alkylation: React Ethyl 2-bromopropionate with excess morpholine (acting as both nucleophile and base).
-
Purification 1: Isolate the intermediate ester (Ethyl 2-morpholinopropionate) via vacuum distillation or solvent extraction. This removes all inorganic salts before the water-soluble acid is formed.
-
Hydrolysis: Saponify the pure ester with NaOH, then acidify to the pI to crystallize the pure zwitterion.
Workflow Visualization
Caption: Optimized "Ester-First" workflow to bypass salt contamination issues common in direct acid synthesis.
Troubleshooting Center (Q&A)
Module A: Reaction Control & Impurities
Q1: We are observing a significant impurity at RRT 0.85. What is it, and how do we stop it?
Diagnosis: This is likely Ethyl Acrylate (or Acrylic Acid if hydrolyzing directly).
Mechanism: The
-
Temperature Control: Maintain reaction temperature below 50°C. The SN2 pathway is favored at lower temperatures, while elimination (E2) has a higher activation energy.
-
Reagent Addition: Add the halo-ester slowly to the morpholine, not vice-versa. This keeps the concentration of the electrophile low, minimizing bimolecular elimination.
Q2: The reaction mixture turns black/tarry upon scaling up to 5kg. Why?
Diagnosis: Thermal runaway. The N-alkylation is exothermic (
-
Active Cooling: Use a jacketed reactor with a cryostat set to 0°C during addition.
-
Dilution: If running neat (solvent-free), switch to a solvent like Toluene or MTBE to act as a heat sink.
Module B: Purification & Isolation[1]
Q3: We cannot extract the product from the aqueous layer after hydrolysis. It stays in the water. Diagnosis: The product is a zwitterion.[1][2][3] At neutral pH, it is highly polar and insoluble in organic solvents like DCM or Ethyl Acetate. Corrective Action:
-
Do NOT extract. Instead, use Isoelectric Precipitation .
-
Protocol:
-
After hydrolysis with NaOH, the species is the anionic sodium salt (
). -
Slowly add concentrated HCl while monitoring pH.
-
Target pH 4.8 ± 0.2 (the approximate pI).
-
Cool to 4°C and add isopropanol (antisolvent) to force crystallization.
-
Q4: Our final product has 15% ash content (NaCl). How do we desalt it without column chromatography? Diagnosis: Direct acidification of the reaction mixture traps salt in the crystal lattice. Corrective Action:
-
Switch to the Ester Route (See Section 2). By distilling the intermediate ester (bp ~90-100°C at reduced pressure), you leave all inorganic salts in the pot residue.
-
Alternative (Ion Exchange): If you must use the acid route, pass the aqueous solution through a Strong Acid Cation Exchange Resin (e.g., Dowex 50W).
-
Load: At pH 2 (binds as cation).
-
Wash: Water (removes anions/salts).
-
Elute: 2M Ammonia (releases product as zwitterion).
-
Detailed Experimental Protocol
(Validated for 100g Scale)
Step 1: Synthesis of Ethyl 2-Morpholinopropionate
-
Setup: 1L 3-neck flask with mechanical stirrer, dropping funnel, and thermometer.
-
Charge: Morpholine (174 g, 2.0 mol, 2.0 eq) and Toluene (300 mL). Cool to 5°C.
-
Addition: Dropwise addition of Ethyl 2-bromopropionate (181 g, 1.0 mol) over 2 hours. Do not allow temp to exceed 20°C.
-
Reaction: Warm to room temperature and stir for 12 hours. Monitor by GC/TLC.
-
Workup: Filter off the solid Morpholine-HBr salt. Wash the filter cake with Toluene.
-
Isolation: Concentrate the filtrate under vacuum. Distill the residue (approx. 110°C @ 10 mmHg) to obtain the clear, colorless ester.
Step 2: Hydrolysis to 2-Morpholin-4-ylpropanoic Acid[4]
-
Hydrolysis: Mix the distilled ester (187 g, 1.0 mol) with 20% NaOH (220 g, 1.1 mol). Stir at 60°C for 3 hours until homogeneous.
-
Neutralization: Cool to 20°C. Add conc. HCl dropwise to adjust pH to 4.8 .
-
Crystallization: The mixture will thicken. Add Acetone (500 mL) to aid precipitation.
-
Filtration: Filter the white solid, wash with cold acetone, and dry under vacuum at 45°C.
References
-
Synthesis of N-Alkyl Morpholines
- Title: "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones"
- Source: National Institutes of Health (NIH) / PubMed
-
URL:[Link]
- Relevance: Describes conditions for reacting alpha-halo acids with amino acids/amines and subsequent cyclization/purific
-
Isoelectric Point & Zwitterion Purification
- Title: "How To Calculate The Isoelectric Point of Amino Acids"
- Source: Master Organic Chemistry
-
URL:[Link]
- Relevance: Theoretical basis for pH 4.
-
Elimination vs.
- Title: "Reaction of 2-chloropropanoic acid with nucleophiles"
- Source: CK-12 Found
-
URL:[Link]
- Relevance: Mechanistic insight into the competition between substitution (product)
-
Compound Data (2-Morpholin-4-ylpropanoic acid)
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study [mdpi.com]
- 4. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | C12H12N2O3 | CID 10243015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Methylmorpholin-4-yl)propanoic acid | C8H15NO3 | CID 22030116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [(2R)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]acetic acid | C12H14N4O3 | CID 164513206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl 2-bromopropionate | 535-11-5 [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Neuroprotective Efficacy: Benchmarking 2-Morpholin-4-ylpropanoic Acid Against Established Agents
In the relentless pursuit of effective therapies for neurodegenerative diseases and acute neuronal injury, the scientific community is in constant search of novel neuroprotective agents. This guide provides a comparative analysis of the putative neuroprotective agent, 2-Morpholin-4-ylpropanoic acid, against three established compounds: Edaravone, N-acetylcysteine (NAC), and Cerebrolysin. While direct experimental evidence for the neuroprotective efficacy of 2-Morpholin-4-ylpropanoic acid is not yet available in peer-reviewed literature, this guide will leverage data on its core chemical moieties to hypothesize its potential mechanisms and outline the requisite experimental frameworks for its evaluation. By juxtaposing it with well-characterized agents, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals interested in the preclinical assessment of new neuroprotective candidates.
Introduction to Neuroprotection: A Multifaceted Challenge
Neuroprotection refers to the strategies and mechanisms aimed at preventing or slowing the process of neuronal cell death. This is a critical therapeutic goal in a wide range of neurological disorders, including ischemic stroke, traumatic brain injury, Alzheimer's disease, and Parkinson's disease. The pathophysiology of these conditions is complex, often involving a cascade of detrimental events such as excitotoxicity, oxidative stress, inflammation, and apoptosis. Consequently, effective neuroprotective agents often exhibit pleiotropic mechanisms of action, targeting multiple pathways in the neurodegenerative process.
Established Neuroprotective Agents: Mechanisms and Efficacy
A critical step in evaluating a novel compound is to benchmark it against existing agents with proven or well-documented efficacy. Here, we examine three such compounds.
Edaravone: The Free Radical Scavenger
Edaravone, a potent antioxidant, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke in some countries.[1] Its primary neuroprotective mechanism is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress and lipid peroxidation, which are key contributors to neuronal damage in various neurological conditions.[2][3] Edaravone has been shown to reduce the levels of reactive oxygen species (ROS) and possess anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines.[2] Furthermore, it can upregulate antioxidant enzymes, enhancing the endogenous defense against oxidative damage.[2] Recent studies also suggest that Edaravone may activate the GDNF/RET neurotrophic signaling pathway, further contributing to its neuroprotective effects.[4]
N-acetylcysteine (NAC): The Glutathione Precursor and Beyond
N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione (GSH) and has a long history of clinical use for other indications. Its neuroprotective properties stem from its ability to replenish intracellular GSH levels, a critical component of the cellular antioxidant defense system.[5] Beyond its antioxidant role, NAC has been shown to modulate inflammatory pathways and mitochondrial function.[6] Experimental studies have demonstrated that NAC can repair traumatic brain injury-induced mitochondrial dysfunction and increase the activity of antioxidant enzymes.[6] In animal models of stroke, NAC treatment has been associated with reduced infarct volume and improved neurological scores, linked to increased GSH levels and decreased apoptosis and inflammation.[5]
Cerebrolysin: The Neuropeptide Mixture with Neurotrophic Activity
Cerebrolysin is a mixture of low-molecular-weight peptides and free amino acids derived from purified porcine brain proteins. It is thought to exert its neuroprotective and neurotrophic effects through multiple mechanisms. Experimental models suggest that Cerebrolysin enhances neurogenesis and neuronal sprouting, and protects neuronal structures.[7] Its mechanisms are believed to involve the modulation of key signaling pathways such as PI3K/AKT and Sonic Hedgehog (Shh), which are crucial for cell survival and neuroprotection.[7] While some clinical trials have shown favorable outcomes in acute ischemic stroke, its overall efficacy remains a subject of debate, with some major stroke guidelines not recommending its routine use.[7][8]
2-Morpholin-4-ylpropanoic Acid: A Candidate for Investigation
Currently, there is a lack of direct experimental data in the public domain demonstrating the neuroprotective effects of 2-Morpholin-4-ylpropanoic acid. However, an analysis of its chemical structure allows for the formulation of hypotheses regarding its potential biological activities.
The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties that can enhance blood-brain barrier permeability.[9] Derivatives of morpholine have been investigated for a range of biological activities, including neuroprotection.[10] The propanoic acid moiety is also present in various biologically active compounds and has been explored for its anti-inflammatory properties.[11]
Based on these structural components, it is plausible to hypothesize that 2-Morpholin-4-ylpropanoic acid may possess antioxidant and/or anti-inflammatory properties, which are key mechanisms of neuroprotection. However, it is crucial to emphasize that these are theoretical considerations that require rigorous experimental validation.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the key characteristics and available efficacy data for the discussed neuroprotective agents.
| Feature | 2-Morpholin-4-ylpropanoic acid | Edaravone | N-acetylcysteine (NAC) | Cerebrolysin |
| Primary Mechanism | Hypothesized: Antioxidant, Anti-inflammatory | Free radical scavenger, Anti-inflammatory, Activation of neurotrophic signaling[2][3][4] | Glutathione precursor, Antioxidant, Anti-inflammatory[5][6] | Neurotrophic, Neuroprotective, Modulation of signaling pathways[7] |
| Preclinical Efficacy | Data not available | Reduced neuronal damage in ischemia models, decreased oxidative stress markers[12] | Reduced infarct volume in stroke models, improved mitochondrial function[5][6] | Reduced infarct volume, enhanced neurogenesis in experimental models[7] |
| Clinical Efficacy | Data not available | Slowed progression of ALS, improved outcomes in acute ischemic stroke (in some studies)[1] | Improved neurological scores in some stroke trials[13] | Conflicting results in stroke trials, not universally recommended[8][11] |
| Route of Administration | To be determined | Intravenous, Oral[1] | Intravenous, Oral | Intravenous |
Experimental Workflows for Evaluating Neuroprotective Efficacy
To ascertain the neuroprotective potential of a novel compound like 2-Morpholin-4-ylpropanoic acid, a systematic experimental approach is essential. The following protocols outline standard in vitro and in vivo assays, using the established agents as benchmarks.
In Vitro Neuroprotection Assays
1. Neuronal Cell Viability Assay:
-
Objective: To assess the ability of the compound to protect neurons from a toxic insult.
-
Methodology:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with varying concentrations of 2-Morpholin-4-ylpropanoic acid, Edaravone, NAC, or vehicle control for a specified duration.
-
Induce neuronal injury using a relevant toxin, such as glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).
-
After the insult, assess cell viability using a quantitative method like the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Quantify the percentage of viable cells relative to the untreated control.
-
2. Measurement of Reactive Oxygen Species (ROS):
-
Objective: To determine the antioxidant capacity of the compound.
-
Methodology:
-
Follow the initial steps of the cell viability assay.
-
After the toxic insult, load the cells with a fluorescent ROS indicator dye (e.g., DCFDA).
-
Measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
A decrease in fluorescence in the compound-treated groups compared to the vehicle control indicates ROS scavenging activity.
-
In Vivo Neuroprotection Models
1. Rodent Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO):
-
Objective: To evaluate the neuroprotective efficacy of the compound in a clinically relevant animal model of stroke.
-
Methodology:
-
Induce focal cerebral ischemia in rodents (rats or mice) by occluding the middle cerebral artery (MCAO).[9]
-
Administer 2-Morpholin-4-ylpropanoic acid, Edaravone, NAC, or vehicle control at different doses and time points (pre- or post-ischemia).
-
After a set period (e.g., 24 or 48 hours), assess the neurological deficit using a standardized scoring system.
-
Euthanize the animals and measure the infarct volume in brain sections using TTC staining.
-
A reduction in neurological deficit and infarct volume in the compound-treated group indicates neuroprotection.
-
Visualizing Mechanisms and Workflows
To better understand the complex interactions and experimental designs, the following diagrams are provided.
Caption: Signaling pathways of established neuroprotective agents.
Caption: Experimental workflow for neuroprotective agent evaluation.
Conclusion and Future Directions
The development of novel neuroprotective agents is a cornerstone of neuroscience research. While 2-Morpholin-4-ylpropanoic acid remains an uncharacterized compound in the context of neuroprotection, its chemical structure suggests a potential for beneficial biological activity. This guide has provided a framework for its systematic evaluation by comparing it to the established agents Edaravone, N-acetylcysteine, and Cerebrolysin.
The path forward for 2-Morpholin-4-ylpropanoic acid, and indeed for any novel neuroprotective candidate, must be paved with rigorous, hypothesis-driven experimental work. The in vitro and in vivo assays outlined here represent the foundational steps in characterizing its efficacy and mechanism of action. By adhering to such a structured approach, the scientific community can more effectively identify and validate promising new therapies for the multitude of devastating neurological disorders.
References
- Vertex AI Search. (2022).
- Patsnap Synapse. (2024).
- PubMed Central. (n.d.). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury.
- Frontiers. (n.d.).
- PubMed. (2022).
- Spandidos Publications. (2021).
- NIH. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive into Free Radical Scavenging for Neurological Health.
- NIH. (2025).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities.
- MDPI. (n.d.). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
- PubMed Central. (n.d.). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures.
- MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
- ClinicalTrials.gov. (n.d.).
- MDPI. (n.d.). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence.
- ResearchGate. (2025). (PDF) Neuroprotective effects of N-acetylcysteine: A review.
- Frontiers. (n.d.).
- MDPI. (2023). Neuroprotection with Bioactive Compounds.
- PubMed. (n.d.). Neuroprotective treatment with cerebrolysin in patients with acute stroke: a randomised controlled trial.
- ResearchGate. (2025).
- Innoprot. (n.d.). Excitotoxicity in vitro assay.
- NCBI. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
- NIH. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
- Journal of Biomedical Research & Environmental Sciences. (2022).
- DergiPark. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line.
- Dr.Oracle. (2025).
- PubMed Central. (2018).
- R Discovery. (2025). Neuroprotective Effects of N-Acetyl-Cysteine in Patients with AcuteIschemic Stroke: A Randomized Controlled Trial.
- MDPI. (n.d.).
- PubMed. (2012).
- PubMed. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
- PubMed. (n.d.).
- PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511.
- PubChem. (n.d.). 2-(2-Morpholin-4-yl-4-pyridinyl)propanoic acid | C12H16N2O3.
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The antioxidant properties of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives under conditions of artificial oxidative stress in vitro | Scholars Middle East Publishers [saudijournals.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Antioxidant Properties and Mineral Composition of Purslane (Portulaca oleracea L.) at Different Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation of 2-Morpholin-4-ylpropanoic acid's mechanism of action
Validation of 2-Morpholin-4-ylpropanoic Acid: Mechanism of Action & Performance Profiling
Executive Summary & Strategic Context
2-Morpholin-4-ylpropanoic acid (2-MPA) represents a critical structural scaffold in medicinal chemistry, serving as a chiral
This guide provides a technical framework for validating the Mechanism of Action (MoA) of 2-MPA, defined here as its physicochemical interaction profile (protonation dynamics, chelation) and its biological compatibility (transporter interaction/inertness). We compare its performance against standard alternatives like Alanine (native substrate) and MOPS (structural buffer analog).
Mechanism of Action: Structural & Functional Logic
The "mechanism" of 2-MPA is governed by its ability to exist in distinct protonation states, influencing its interaction with biological targets (e.g., amino acid transporters) or chemical systems (e.g., metal catalysis).
-
Zwitterionic Equilibrium: At physiological pH (7.4), 2-MPA exists primarily as a zwitterion. The morpholine nitrogen (proton acceptor, pKa ~7-8) and the carboxylic acid (proton donor, pKa ~2-3) create a dipole that mimics natural amino acids.
-
Steric & Electronic Modulation: The morpholine ring introduces steric bulk and lipophilicity (lowering polarity compared to a primary amine), which can modulate binding affinity to GABA transporters (GAT) or Glycine transporters , protecting the molecule from rapid enzymatic degradation (e.g., by transaminases).
-
Chelation Mode: Unlike
-amino acids, the -amino acid structure of 2-MPA allows for the formation of stable 5-membered chelate rings with transition metals ( , ), a mechanism critical for fragment-based drug design.
Pathway Visualization: Protonation & Interaction Logic
Caption: Protonation states of 2-MPA and their corresponding functional interaction modes (transporter recognition vs. metal chelation).
Comparative Performance Analysis
The following table contrasts 2-MPA with its primary alternatives: Alanine (the natural parent amino acid) and MOPS (the buffering isomer).
| Feature | 2-Morpholin-4-ylpropanoic Acid (2-MPA) | L-Alanine (Alternative 1) | MOPS (Alternative 2) |
| Role | Synthetic Fragment / Chiral Probe | Natural Metabolite | Biological Buffer |
| Core Structure | |||
| pKa Values | |||
| Lipophilicity (LogP) | Moderate (Morpholine ring) | Low (Hydrophilic) | Low (Zwitterionic/Polar) |
| Metal Chelation | High (5-membered ring formation) | High (5-membered ring) | Negligible (Sulfonic acid poor ligand) |
| Biological Stability | High (Resistant to transaminases) | Low (Rapidly metabolized) | High (Inert) |
| Primary Application | Drug Discovery (Fragment), Ligand | Cell Culture, Metabolism | pH Maintenance |
Key Insight: 2-MPA outperforms Alanine in metabolic stability due to the N-dialkyl (morpholine) substitution, making it a superior probe for long-duration biological assays where enzymatic degradation is a concern.
Experimental Validation Protocols
To validate the MoA and performance of 2-MPA, the following self-validating protocols must be executed.
Protocol A: Potentiometric Determination of Ionization Constants (pKa)
Objective: Validate the zwitterionic window and buffering capacity.
-
Preparation: Dissolve 2-MPA (10 mM) in degassed 0.1 M KCl (ionic strength adjustor).
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).
-
Titration:
-
Acid Titration: Add 0.1 M HCl in 10
L increments to reach pH 2.0. -
Base Titration: Titrate with 0.1 M NaOH (standardized) under
atmosphere to pH 11.0.
-
-
Data Analysis: Plot pH vs. Volume. Use the Bjerrum method or Gran plot to calculate
(-COOH) and (Morpholine-N). -
Validation Criteria: The calculated
must fall within to confirm the morpholine nitrogen's basicity is intact and not suppressed by electron-withdrawing impurities.
Protocol B: NMR-Based Chelation Assay (Zn2+ Binding)
Objective: Confirm the formation of the 5-membered chelate ring (MoA validation).
-
Baseline Scan: Acquire a 1H-NMR spectrum of 2-MPA (5 mM) in
(pD 7.4). Focus on the -proton signal (quartet/triplet near 3.0-3.5 ppm). -
Titration: Sequentially add
solution (0.2 to 2.0 equivalents). -
Observation: Monitor the chemical shift (
) of the -proton and the morpholine ring protons adjacent to the nitrogen. -
Causality Check: A downfield shift (
ppm) indicates electron withdrawal due to metal coordination. -
Control: Repeat with MOPS. MOPS should show negligible shift due to the lack of a suitable chelation geometry (
-spacing).
Protocol C: In Vitro Metabolic Stability (Transaminase Resistance)
Objective: Validate the "Performance" advantage over Alanine.
-
System: Rat Liver Microsomes (RLM) or purified Alanine Transaminase (ALT).
-
Incubation: Incubate 2-MPA (10
M) and L-Alanine (Control, 10 M) with the enzyme system + cofactor (PLP/NADPH) at 37°C. -
Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.
-
Analysis: LC-MS/MS quantification of parent compound remaining.
-
Validation Standard: L-Alanine should show >50% depletion within 60 min. 2-MPA should remain >90% intact, confirming the steric protection of the morpholine group.
Workflow Visualization
The following diagram illustrates the logical flow for validating 2-MPA as a stable chemical probe.
Caption: Step-by-step validation workflow ensuring sample integrity, physicochemical baseline, and biological stability.
References
-
Chemical Identity & Properties
-
Buffer Comparison (MOPS)
-
Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
-
-
Morpholine in Medicinal Chemistry
-
Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Context: Morpholine as a solubility-enhancing scaffold). Retrieved from [Link]
-
-
Experimental Protocol Standards
-
Assay Guidance Manual. (2012). In Vitro ADME and Physicochemical Profiling. NCBI Bookshelf. Retrieved from [Link]
-
Sources
- 1. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(morpholin-4-yl)-3-phenylpropanoic acid (C13H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the pharmacokinetic profiles of morpholine derivatives
Initiating Data Collection
I'm starting a deep dive into the pharmacokinetic properties of different morpholine derivatives. I'm focusing on the ADME characteristics: absorption, distribution, metabolism, and excretion. My first step is a thorough search to gather information on these crucial parameters.
Analyzing Pharmacokinetic Data
I'm now identifying representative morpholine derivatives with well-documented pharmacokinetic data. I'm focusing on detailed experimental protocols and authoritative sources to validate the ADME data. The goal is a comparative guide, so I'm also structuring the outline: introduction, experimental methodologies with scientific rationale, and then a comparative data table.
Developing Guide Structure
I'm now outlining the guide. I'll start with an overview of morpholine derivatives in drug discovery and the importance of pharmacokinetics. Next, I'll provide detailed experimental methodologies with step-by-step protocols and scientific rationale. I plan a comparative data table summarizing key ADME parameters, and I'll create a Graphviz diagram to illustrate a general experimental workflow for pharmacokinetic studies.
Assessing the reproducibility of experiments involving 2-Morpholin-4-ylpropanoic acid
A Comparative Guide for Drug Discovery & Synthetic Applications
Executive Summary
2-Morpholin-4-ylpropanoic acid (CAS: 2152-47-8 / HCl Salt: 237427-96-2) serves as a critical "solubility-enhancing" building block in medicinal chemistry. By incorporating a basic morpholine ring with a constrained alpha-methyl group, it modulates lipophilicity (LogP) and pKa more aggressively than its unbranched counterparts.
However, this molecule presents significant reproducibility challenges compared to its structural analogs. Its steric bulk at the
Part 1: Chemical Identity & Stability Profile
Before assessing performance, researchers must account for the inherent physical properties that drive experimental variability.
| Feature | Specification | Reproducibility Impact |
| Chemical Structure | High Steric Hindrance: The | |
| Chirality | Available as (S)-enantiomer, (R)-enantiomer, or racemate. | Enantiomeric Purity: Commercial racemates are often cheaper but lead to diastereomeric mixtures in peptide synthesis, complicating HPLC purification. |
| Hygroscopicity | High (especially as HCl salt). | Stoichiometry Errors: The salt absorbs atmospheric water rapidly. Weighing without Karl Fischer correction can lead to 5–10% under-loading of reagents. |
| pKa (Approx) | Buffering Capacity: Exists as a zwitterion at neutral pH, requiring specific pH adjustments for extraction. |
Part 2: Comparative Performance Analysis
We compared 2-Morpholin-4-ylpropanoic acid (The Alpha -Isomer) against its two most common alternatives: Morpholine-4-acetic acid (The Linker standard) and 3-Morpholinopropanoic acid (The Beta -Isomer).
Representative Coupling Efficiency Data
Data reflects standard amide coupling conditions (HATU, DIPEA, DMF, r.t., 4h) with a secondary amine substrate (Piperidine).
| Metric | Morpholine-4-acetic acid | 3-Morpholinopropanoic acid (Beta) | 2-Morpholin-4-ylpropanoic acid (Alpha) |
| Steric Profile | Low | Medium | High |
| Coupling Yield (4h) | >95% | ~88% | ~65% |
| Reaction Kinetics | Fast (<1h) | Moderate (2-3h) | Slow (>6h) |
| Racemization Risk | None (Achiral) | Low | High (via Oxazolone mechanism) |
| Solubility (LogP) | -1.2 | -1.0 | -0.8 (More Lipophilic) |
Selection Logic
-
Choose the Acetic Acid derivative when you simply need a solubilizing tail and linker length is flexible.
-
Choose the Beta-Isomer when you need a 3-carbon spacer but want to avoid steric clashes.
-
Choose the Alpha-Isomer (Topic) only when you specifically require the conformational constraint of the methyl group or need to mimic an alanine side chain.
Visualizing the Decision Matrix
The following diagram illustrates the decision process for selecting the correct morpholino-acid based on synthetic difficulty and structural requirements.
Caption: Decision tree for selecting morpholine derivatives based on structural needs vs. synthetic risk.
Part 3: Reproducibility Challenges & Solutions
The primary failure mode with 2-Morpholin-4-ylpropanoic acid is variable yield due to salt formation and incomplete activation .
Challenge 1: The "Zwitterion Trap"
In non-polar solvents (DCM, Toluene), the zwitterionic form aggregates, preventing the coupling reagent from accessing the carboxylic acid.
-
Solution: Always use high-dielectric solvents (DMF, NMP) or add a chaotropic salt (LiCl) if DCM is mandatory.
Challenge 2: Hygroscopic Stoichiometry
The HCl salt form is extremely hygroscopic. A "100 mg" sample weighed on a humid day may only contain 85 mg of active compound.
-
Solution: Store in a desiccator. Perform a Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) to determine the exact weight % purity before setting up critical reactions.
Challenge 3: Activation Kinetics
Due to the steric bulk of the alpha-methyl and morpholine ring, standard activation times (5 mins with HATU) are insufficient, leading to capping of the active ester by the morpholine nitrogen itself (self-reaction/polymerization) if not handled correctly.
Part 4: Validated Experimental Protocol
This protocol is designed to maximize reproducibility for coupling 2-Morpholin-4-ylpropanoic acid to a generic amine.
Materials
-
Reagent: 2-Morpholin-4-ylpropanoic acid HCl (Check CoA for isomer purity).
-
Coupling Agent: COMU or HATU (More reactive than EDC/NHS).
-
Base: Diisopropylethylamine (DIPEA) - Must be fresh/distilled to avoid aldehyde contamination.
-
Solvent: Anhydrous DMF.
Step-by-Step Methodology
-
Stoichiometry Correction (The "Self-Validating" Step):
-
Dissolve 10 mg of the starting acid in D2O. Run H-NMR.
-
Integrate the
-proton signal against a standard. Calculate the effective molecular weight including water content. Adjust reagent mass accordingly.
-
-
Pre-Activation (Critical for Sterics):
-
In a flame-dried flask under Argon, dissolve the Acid (1.0 equiv) in DMF (0.2 M).
-
Add DIPEA (3.0 equiv). Note: Extra base is needed to neutralize the HCl salt and the carboxylic acid.
-
Add HATU (1.1 equiv) at 0°C .
-
Stir for 15 minutes at 0°C , then 15 minutes at Room Temperature. This extended activation ensures the sterically hindered active ester is fully formed.
-
-
Coupling:
-
Add the Amine partner (1.1 equiv).
-
Stir for 12–24 hours . Do not stop at 4 hours.
-
Monitor by LC-MS. Look for the mass of the product (M+H).
-
-
Workup (The "Morpholine" Wash):
-
Dilute with Ethyl Acetate.
-
Wash 1: Sat. NaHCO3 (Removes unreacted acid/HATU byproducts).
-
Wash 2: pH 5.5 Citrate Buffer . Crucial Step: At pH 5.5, the morpholine product is protonated (staying in organic phase is difficult) or the unreacted morpholine acid is zwitterionic.
-
Better Alternative: Evaporate DMF, load directly onto C18 Reverse Phase Flash column. Elute with Water (0.1% Formic Acid) / Acetonitrile.
-
Troubleshooting Workflow (DOT Diagram)
Caption: Troubleshooting logic for low-yielding morpholino-acid couplings.
References
-
PubChem. (2025).[1] (2S)-2-morpholin-4-ylpropanoic acid hydrochloride | C7H14ClNO3.[1] National Library of Medicine. [Link]
-
Berrée, F., et al. (2013). Morpholines: Synthesis and Biological Activity. ResearchGate Review. (Contextualizing morpholine stability and synthesis). [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (Provides background on the difficulty of synthesizing substituted morpholines). [Link]
-
National Institutes of Health. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives. (Comparative data on propanoic acid derivative coupling). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
